molecular formula C12H9NO3 B11886129 3-Formyl-2-methylquinoline-4-carboxylic acid

3-Formyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B11886129
M. Wt: 215.20 g/mol
InChI Key: IGIXRSLNQUHGQU-UHFFFAOYSA-N
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Description

3-Formyl-2-methylquinoline-4-carboxylic acid is a high-purity chemical compound provided for research and development purposes. This solid is characterized by the CAS Number 1311254-70-2 and has a molecular formula of C12H9NO3, corresponding to a molecular weight of 215.20 g/mol . As a multifunctional heterocyclic building block, this compound is of significant interest in medicinal chemistry and organic synthesis. The molecule features two highly reactive functional groups—an aldehyde and a carboxylic acid—attached to its quinoline core. This unique structure allows researchers to utilize it as a key precursor for synthesizing a wide array of more complex molecules . The formyl group is particularly valuable for undergoing condensation reactions to form Schiff bases or for serving as a substrate for nucleophilic addition, while the carboxylic acid can be functionalized into amides, esters, or other derivatives. Quinoline-4-carboxylic acid derivatives are a well-studied class of compounds with a history of use in chemical synthesis, often prepared from starting materials like isatin . The specific substitution pattern of the 3-formyl-2-methyl derivative makes it a versatile intermediate for constructing compound libraries for drug discovery and materials science. It is typically supplied with a purity of 95% . This product is intended for research use only and is not for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-formyl-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16)

InChI Key

IGIXRSLNQUHGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methyl ketones in the presence of a base. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method is environmentally friendly and reduces the use of harmful solvents. The use of transition metal catalysts and ionic liquids in these reactions further improves the atom economy and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: 3-Carboxy-2-methylquinoline-4-carboxylic acid.

    Reduction: 3-Hydroxymethyl-2-methylquinoline-4-carboxylic acid.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the functional groups present and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-carboxylic Acids

The biological and chemical profiles of 3-formyl-2-methylquinoline-4-carboxylic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
This compound 3-formyl, 2-methyl, 4-carboxylic acid ~245.2* Electrophilic formyl group; methyl enhances lipophilicity
2-Methylquinoline-4-carboxylic acid (CAS 634-38-8) 2-methyl, 4-carboxylic acid 203.2 Lacks formyl group; simpler structure
3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) 3-methyl, 2-phenyl, 4-carboxylic acid 279.3 Phenyl group increases steric bulk
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) 8-chloro, 2-(4-methylphenyl), 4-carboxylic acid 297.7 Chlorine and aryl groups enhance bioactivity

*Calculated based on molecular formula (C₁₂H₉NO₃).

Physicochemical Properties

  • Solubility: The carboxylic acid group at position 4 improves aqueous solubility compared to esterified analogs. For example, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is sparingly soluble in chloroform and methanol , while the target compound’s formyl group may slightly reduce solubility in nonpolar solvents.
  • Thermal Stability: Quinoline-4-carboxylic acids generally exhibit melting points above 200°C. For instance, 4k (a related quinoline derivative) melts at 223–225°C , suggesting similar stability for the target compound.

Biological Activity

3-Formyl-2-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its reactivity and biological interactions. The presence of both formyl and carboxylic acid functional groups enhances its potential for various chemical reactions, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that structural modifications to quinoline derivatives can enhance antibacterial efficacy, making them potential candidates for antibiotic development.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications:

  • Acetylcholinesterase (AChE) Inhibition : This compound has been identified as a moderate inhibitor of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby preventing substrate hydrolysis .
  • Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems, which is vital for preventing cellular damage.

Study on Antibacterial Efficacy

In a recent study evaluating the antibacterial properties of various quinoline derivatives, this compound was synthesized and tested against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like ampicillin .

Neuroprotective Effects

Another significant study focused on the neuroprotective potential of this compound. In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential role in treating Alzheimer’s disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound's structure allows it to bind effectively to enzyme active sites or receptor sites, modulating their activity.
  • Reactive Intermediates : Upon metabolic conversion, it may form reactive intermediates that exert biological effects through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Formyl-2-methylquinoline-4-carboxylic acid, and what intermediates are critical?

  • Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., nitroarylacetic acids) under reflux with formaldehyde and base catalysts (e.g., K₂CO₃ in toluene). The formyl group is introduced via controlled oxidation of a methyl substituent or via Vilsmeier-Haack formylation. Key intermediates include methyl 2-nitrophenylacetic acid derivatives and 3-methylquinoline intermediates .
  • Characterization : Intermediate purity is verified via TLC and HPLC. Final product validation uses 1^1H/13^{13}C NMR and IR spectroscopy to confirm the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid moiety .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Primary Methods : X-ray crystallography (for definitive stereochemical analysis, as seen in related quinoline-4-carboxylic acid derivatives) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Supplementary Data : 1^1H NMR coupling patterns distinguish aromatic protons, while 19^{19}F NMR (if fluorinated analogs are synthesized) identifies halogen substituents .

Q. How should researchers handle stability and storage of this compound?

  • Stability : The compound is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light and moisture to prevent decomposition of the formyl group .
  • Decomposition Risks : Thermal degradation produces CO and NOₓ under combustion; incompatibility with strong oxidizers should be assessed via DSC/TGA .

Advanced Research Questions

Q. How can reaction yields be optimized during formylation of 2-methylquinoline-4-carboxylic acid precursors?

  • Strategies :

  • Use stoichiometric POCl₃ in DMF (Vilsmeier reagent) at 0–5°C to minimize side reactions.
  • Monitor reaction progress via in-situ FTIR to detect formyl group formation.
  • Post-synthesis, purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .
    • Yield Contradictions : Discrepancies in literature yields (e.g., 40–75%) may arise from impurities in starting materials. Pre-purify intermediates via column chromatography .

Q. What mechanistic insights explain unexpected by-products during synthesis?

  • Common By-Products :

  • N-Oxides : Formed via oxidation of the quinoline nitrogen under acidic conditions. Mitigate by using milder oxidants (e.g., MnO₂ instead of KMnO₄) .
  • Esterification : Carboxylic acid may esterify if alcohols are present. Use anhydrous solvents and molecular sieves .
    • Troubleshooting : LC-MS/MS identifies by-products; adjust reaction pH (<7) to suppress ester formation .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

  • Case Study : Antimicrobial assays may show variability due to differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Data Interpretation : Use meta-analysis to compare IC₅₀ values across studies. Structural activity relationships (SAR) highlight the formyl group’s role in enhancing membrane permeability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Formylation

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents over-oxidation
Reagent Ratio1:1.2 (Substrate:POCl₃)Maximizes formylation
SolventDry DMFEnhances reagent activity
Reaction Time4–6 hrsBalances completion vs. degradation
Source : Adapted from cyclization protocols in .

Table 2 : Stability Assessment Under Variable Conditions

ConditionDegradation ProductsMitigation Strategy
Light (UV, 48 hrs)Quinoline dimerizationAmber glass storage
Humidity (>60% RH)Hydrolysis of formylDesiccant (silica gel)
Temperature (>40°C)DecarboxylationCold chain storage
Source : Derived from .

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